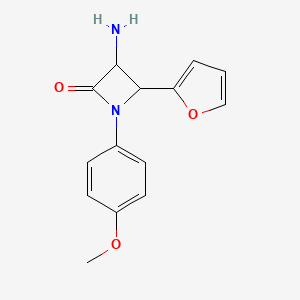

3-Amino-4-(furan-2-yl)-1-(4-methoxyphenyl)azetidin-2-one

Description

Properties

Molecular Formula |

C14H14N2O3 |

|---|---|

Molecular Weight |

258.27 g/mol |

IUPAC Name |

3-amino-4-(furan-2-yl)-1-(4-methoxyphenyl)azetidin-2-one |

InChI |

InChI=1S/C14H14N2O3/c1-18-10-6-4-9(5-7-10)16-13(12(15)14(16)17)11-3-2-8-19-11/h2-8,12-13H,15H2,1H3 |

InChI Key |

GVWWAZLCGMHVFR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(C(C2=O)N)C3=CC=CO3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(furan-2-yl)-1-(4-methoxyphenyl)azetidin-2-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furan-2-yl and 4-methoxyphenyl precursors. These precursors are then subjected to a cyclization reaction to form the azetidinone ring. The reaction conditions often involve the use of strong bases or acids as catalysts, and the reactions are carried out under controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions are meticulously controlled to minimize impurities and maximize the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(furan-2-yl)-1-(4-methoxyphenyl)azetidin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, often involving the amino or furan groups.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions result in the replacement of functional groups with new groups, leading to a variety of derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 3-Amino-4-(furan-2-yl)-1-(4-methoxyphenyl)azetidin-2-one exhibit notable antimicrobial properties. The presence of the furan moiety enhances the compound's ability to interact with bacterial enzymes, making it effective against various strains.

Table: Antimicrobial Efficacy of 3-Amino-4-(furan-2-yl)-1-(4-methoxyphenyl)azetidin-2-one

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 12 μg/mL |

| Staphylococcus aureus | 8 μg/mL |

Case Study 1: Antibacterial Efficacy

A study demonstrated that derivatives of azetidine, including 3-Amino-4-(furan-2-yl)-1-(4-methoxyphenyl)azetidin-2-one, showed significant antibacterial activity against resistant strains of bacteria. The furan moiety was highlighted as crucial for enhancing binding affinity to bacterial targets, thus improving efficacy.

Anticancer Activity

The anticancer potential of this compound class has also been explored. Preliminary studies suggest that these compounds can induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cancer progression.

Table: Anticancer Activity Overview

| Cancer Cell Line | Observed Effect |

|---|---|

| HeLa | Induction of apoptosis |

| MCF7 | Disruption of mitochondrial function |

Case Study 2: Anticancer Properties

In vitro studies on human cancer cell lines indicated that 3-Amino-4-(furan-2-yl)-1-(4-methoxyphenyl)azetidin-2-one could induce apoptosis through the activation of caspase pathways. This effect is attributed to the compound's ability to disrupt mitochondrial membrane potential and promote reactive oxygen species (ROS) generation.

Mechanism of Action

The mechanism of action of 3-Amino-4-(furan-2-yl)-1-(4-methoxyphenyl)azetidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

Key Observations :

- Chloro and chromenyl substituents (e.g., Compound 32) enhance antibacterial activity, likely due to increased electrophilicity .

- Antifungal activity correlates with hydroxyl groups (Compound 33), suggesting polarity is critical for target interaction .

- Amino groups (as in the target compound) may improve cytotoxicity, as seen in anticancer analogs .

Spectral and Physicochemical Properties

- IR Spectroscopy: Azetidin-2-one C=O stretch: ~1720 cm⁻¹ (consistent across analogs) . Amino group (target compound): Expected N-H stretches at ~3280–3540 cm⁻¹ .

- NMR Spectroscopy :

Structure-Activity Relationships (SAR)

- Electron-Withdrawing Groups (EWGs) : Nitro or chloro substituents (e.g., 5c, Compound 32) enhance antimicrobial activity but may reduce solubility .

- Hydrogen-Bonding Groups: Amino or hydroxyl substituents (e.g., target compound, Compound 33) improve target binding via H-bond interactions .

- Aromatic Moieties : 4-Methoxyphenyl and chromenyl groups contribute to π-π stacking with biological targets .

Biological Activity

The compound 3-Amino-4-(furan-2-yl)-1-(4-methoxyphenyl)azetidin-2-one is a derivative of azetidin-2-one, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, anticancer properties, antimicrobial effects, and antioxidant capabilities.

Molecular Structure

- Molecular Formula : C17H18N2O2

- Molecular Weight : 282.34 g/mol

- IUPAC Name : 3-amino-4-(furan-2-yl)-1-(4-methoxyphenyl)azetidin-2-one

Anticancer Activity

Research indicates that azetidin-2-one derivatives exhibit significant anticancer potential. In vitro studies have shown that compounds similar to 3-Amino-4-(furan-2-yl)-1-(4-methoxyphenyl)azetidin-2-one can inhibit cancer cell proliferation. For instance, derivatives were tested against MCF-7 breast cancer cell lines, revealing a high percentage of inhibition ranging from 89% to 94% at varying concentrations (0.1 μM to 2 μM) compared to doxorubicin, a standard chemotherapeutic agent .

Antimicrobial Activity

The antimicrobial properties of azetidin-2-one derivatives have been extensively studied. The compound has demonstrated activity against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 100 µg/mL |

| Staphylococcus aureus | 15.67–31.25 µM |

| Enterococcus faecalis | 31.25–62.50 µM |

These findings suggest that the compound can be effective against both Gram-positive and Gram-negative bacteria, making it a candidate for further development in combating antibiotic resistance .

Antioxidant Activity

The antioxidant potential of 3-Amino-4-(furan-2-yl)-1-(4-methoxyphenyl)azetidin-2-one has also been evaluated using the DPPH assay. Compounds in this class exhibited significant radical scavenging activity, indicating their potential use in preventing oxidative stress-related diseases .

Study on Anticancer Properties

In a study published in 2023, several azetidinone derivatives were synthesized and tested for their anticancer effects. Among these, the derivative containing the furan ring showed promising results in inhibiting cell growth in MCF-7 cells. The study utilized the MTT assay to quantify cell viability and demonstrated that the compound induced apoptosis in cancer cells by disrupting mitochondrial function .

Study on Antimicrobial Efficacy

Another research effort focused on the antibacterial properties of azetidinone derivatives against resistant bacterial strains. The study highlighted that compounds with specific substituents exhibited enhanced activity against E. coli and S. aureus compared to traditional antibiotics like ciprofloxacin and ampicillin . This underscores the potential for developing new antimicrobial agents based on this scaffold.

Q & A

Basic: What are the common synthetic strategies for preparing 3-Amino-4-(furan-2-yl)-1-(4-methoxyphenyl)azetidin-2-one?

The synthesis typically involves cyclization reactions of β-lactam precursors. For structurally similar azetidin-2-ones, methods include:

- Silphos (Ph₃PCl₂)-mediated cyclization : This reagent facilitates the formation of the azetidinone ring under mild conditions, achieving yields >85% (e.g., for 3-methoxy-substituted analogs) .

- Staudinger reaction : Ketene-imine cycloaddition is widely used for β-lactam synthesis, though stereochemical control requires optimization of solvents and catalysts.

- Post-functionalization : After ring formation, furan-2-yl and amino groups can be introduced via nucleophilic substitution or catalytic coupling.

Key validation : Monitor reaction progress via TLC and characterize intermediates/precursors using IR (C=O stretch at ~1750 cm⁻¹) and NMR (azetidine C-H coupling patterns) .

Basic: How is the compound characterized structurally and spectroscopically?

Standard characterization protocols include:

- Single-crystal X-ray diffraction (SCXRD) : Resolve bond lengths, angles, and stereochemistry (e.g., monoclinic P2₁/n space group, β-lactam ring geometry) .

- NMR spectroscopy :

- ¹H NMR : Methoxyphenyl protons resonate at δ 3.7–3.9 ppm; furan protons appear as doublets (δ 6.3–7.4 ppm).

- ¹³C NMR : Azetidinone carbonyl at δ 165–175 ppm; furan carbons at δ 110–150 ppm .

- IR spectroscopy : Confirm β-lactam C=O (1740–1770 cm⁻¹) and NH₂ stretches (3350–3450 cm⁻¹) .

Data interpretation : Compare with crystallographic data (e.g., mean C–C bond length: 1.50 Å in azetidine rings) to validate stereochemical assignments .

Advanced: What crystallographic software tools are used to analyze its solid-state structure?

Methodological workflow:

Data collection : Use a diffractometer (e.g., Oxford Diffraction Xcalibur Ruby Gemini) with MoKα radiation (λ = 0.71073 Å) and multi-scan absorption correction .

Structure solution : Employ SHELXD for phase problem resolution and SHELXL for refinement (R-factor < 0.05 for high-quality datasets) .

Visualization : Generate ORTEP diagrams via ORTEP-3 to display displacement ellipsoids and hydrogen bonding .

Validation : Cross-check using WinGX for data-to-parameter ratios (>14:1) and Hirshfeld surface analysis .

Example : For a monoclinic system (P2₁/n), refine anisotropic displacement parameters (ADPs) to assess thermal motion in the furan ring .

Advanced: How is conformational analysis of the azetidine ring performed?

Apply Cremer-Pople puckering parameters to quantify ring non-planarity:

- Calculate puckering amplitude (Q) and phase angle (φ) from atomic coordinates.

- For azetidin-2-ones, Q typically ranges 0.2–0.5 Å, with φ indicating envelope or twist conformations .

- Software : Use PLATON or Mercury to derive parameters from SCXRD data .

Case study : Compare with 3-(4-chlorophenoxy)-substituted analogs to assess substituent effects on ring puckering .

Advanced: How to resolve contradictions in crystallographic data (e.g., bond length discrepancies)?

Common pitfalls and solutions:

- Thermal motion artifacts : High ADPs in furan/methoxyphenyl groups may distort bond lengths. Use restraints in SHELXL refinement .

- Disorder modeling : For flexible substituents (e.g., furan), apply split-site occupancy refinement .

- Validation tools : Check checkCIF reports for geometry outliers and compare with similar structures in the Cambridge Structural Database .

Example : If C–N bond lengths in the azetidine ring vary >0.02 Å between studies, re-examine data collection temperature (e.g., 123 K vs. 296 K impacts thermal motion) .

Advanced: How to design structure-activity relationship (SAR) studies for analogs?

Methodological steps:

Substituent variation : Synthesize derivatives with halogen (Cl, F), nitro (NO₂), or alkyl groups at the 4-position of the phenyl ring .

Crystallographic benchmarking : Correlate substituent electronic effects (e.g., nitro groups) with azetidine ring strain (bond angle deviations >5° indicate higher reactivity) .

Computational modeling : Use DFT to calculate electrostatic potential maps and predict sites for nucleophilic attack .

Case study : 4-Nitrophenyl analogs exhibit enhanced dipole moments (~5.2 D) due to electron-withdrawing groups, influencing biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.